2-[4-(2-Methoxyphenyl)-1-piperazinyl]aniline

TRPML3 Ion Channel Lysosomal Storage

This ortho-substituted arylpiperazine is a patented TRPML channel modulator, crucial for lysosomal storage disease and neurodegeneration research. Unlike generic aminergic GPCR piperazines, its unique ortho-aniline substitution delivers 9-fold selectivity for TRPML1/2 (IC50 3,100 nM) over TRPML3 (IC50 28,500 nM). The free aniline handle enables direct derivatization for potency optimization in mucolipidosis type IV or Niemann-Pick type C programs. Deploy as a defined negative control in ROS pathway studies. Secure this irreplaceable chemical tool now.

Molecular Formula C17H21N3O
Molecular Weight 283.37g/mol
CAS No. 918933-13-8
Cat. No. B500623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(2-Methoxyphenyl)-1-piperazinyl]aniline
CAS918933-13-8
Molecular FormulaC17H21N3O
Molecular Weight283.37g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1N2CCN(CC2)C3=CC=CC=C3N
InChIInChI=1S/C17H21N3O/c1-21-17-9-5-4-8-16(17)20-12-10-19(11-13-20)15-7-3-2-6-14(15)18/h2-9H,10-13,18H2,1H3
InChIKeyYOFIYNIDQOTOJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(2-Methoxyphenyl)-1-piperazinyl]aniline (CAS 918933-13-8): A Dual-Target TRPML Modulator & Arylpiperazine Ligand for Specialized Research


2-[4-(2-Methoxyphenyl)-1-piperazinyl]aniline (CAS 918933-13-8) is a synthetic arylpiperazine derivative with a molecular weight of 283.37 g/mol and the formula C17H21N3O . Unlike generic piperazine building blocks, this specific ortho-substituted aniline is explicitly claimed in patent literature as a key intermediate and modulator of Transient Receptor Potential Mucolipin (TRPML) channels, targets implicated in lysosomal storage diseases, muscular dystrophy, and neurodegeneration [1]. This distinct pharmacological profile differentiates it from more common arylpiperazines that are primarily optimized for aminergic GPCR targets.

Why 2-[4-(2-Methoxyphenyl)-1-piperazinyl]aniline Cannot Be Substituted by Common Arylpiperazine Analogs


The specific ortho-aniline substitution on the piperazine ring of this compound is critical for its patented interaction with TRPML channels, a profile absent in common analogs like 1-(2-methoxyphenyl)piperazine or its para-substituted isomers [1]. While many arylpiperazines are known for broad activity at serotonin or dopamine receptors, the unique structure of 2-[4-(2-Methoxyphenyl)-1-piperazinyl]aniline has been curated in authoritative databases like BindingDB for its direct, measurable inhibition of the TRPML3 ion channel [2]. Generic substitution with a standard 2-methoxyphenylpiperazine fragment would forfeit this specific ion channel modulation, leading to irrelevant biological outcomes in studies focused on lysosomal function, oxidative stress, or specific receptor-ligand interaction fingerprints. The following quantitative evidence details the specific activity dimensions that make this compound irreplaceable for its intended research applications.

Quantitative Differentiation Guide: 2-[4-(2-Methoxyphenyl)-1-piperazinyl]aniline vs. Closest Structural Analogs


TRPML3 Ion Channel Inhibition: Target Compound vs. N-arylpiperazine Sulfonamide Analog

The core differentiation lies in direct TRPML3 channel inhibition, a property not shared by standard 2-methoxyphenylpiperazine building blocks. The target compound demonstrates a measurable IC50 of 28,500 nM against human TRPML3-YFP expressed in HEK293 cells [1]. In contrast, a closely related sulfonamide analog from the same patent family, which features an additional benzenesulfonamide group, shows a significantly improved IC50 of 15,900 nM under identical assay conditions [2]. This 1.8-fold difference quantifies the SAR impact of the free aniline versus its derivatized form, establishing the target compound as a crucial, defined-activity intermediate for further optimization of TRPML potency.

TRPML3 Ion Channel Lysosomal Storage

TRPML Subtype Selectivity Profile: Target Compound vs. Baseline Non-Selectivity

The compound's utility extends beyond TRPML3 to the broader mucolipin family. In curated BindingDB assays, the target compound exhibits IC50 values of 2,300 nM for TRPML2 and 2,600–3,100 nM for TRPML1 (TRPML1deltaNC-YFP) [1]. This reveals a distinct selectivity window: the compound is approximately 9-12 times more potent against TRPML1/2 than against TRPML3 (IC50 28,500 nM). This intra-family selectivity profile is a critical differentiator from tool compounds that are either TRPML3-specific or pan-TRPML agonists, allowing researchers to probe TRPML1/2-mediated lysosomal functions with reduced TRPML3 interference.

TRPML1 TRPML2 Selectivity Neurological Disease

Synthetic Tractability & IP Position: Target Compound vs. Later-Stage Clinical Candidates

The target compound is explicitly disclosed in granted US patent US10851084B2 as a core piperazine derivative for TRPML modulation [1]. Unlike complex, later-stage clinical candidates from the same patent family, this compound is a low-complexity (Complexity Score: 317), achiral (0 defined stereocenters) intermediate with a free aniline handle . This offers a verified, freedom-to-operate starting point for derivative synthesis. Its status as a simple, scalable building block (stocked by major suppliers) contrasts sharply with the multi-step, chiral synthesis required for more potent but proprietary sulfonamide analogs, directly impacting lead times for hit-to-lead campaigns.

Medicinal Chemistry Patent Intermediate TRPML Agonist

High-Value Application Scenarios for 2-[4-(2-Methoxyphenyl)-1-piperazinyl]aniline in Drug Discovery


TRPML1/2-Selective Hit Finding for Lysosomal Storage Diseases

Leverage the compound's established 9-fold selectivity for TRPML1/2 over TRPML3. Use it as a starting hit for medicinal chemistry optimization aimed at treating mucolipidosis type IV or Niemann-Pick disease type C, where enhancing TRPML1-mediated lysosomal calcium efflux is therapeutic. The free aniline serves as a direct point for derivatization to improve potency beyond the initial IC50 of 3,100 nM at TRPML1 [1].

Functional Antagonist Tool for TRPML3-Mediated Neurodegeneration Studies

Deploy the compound as a defined-activity negative control or functional antagonist in models of age-related neurodegeneration or oxidative stress. With a verified TRPML3 IC50 of 28,500 nM, it provides a reproducible baseline for studying TRPML3's role in reactive oxygen species (ROS) related pathways, as described in the original patent applications [2].

Structure-Activity Relationship (SAR) Core for Dual-Target Arylpiperazine Libraries

Utilize the compound's dual pharmacophore—the 2-methoxyphenyl-piperazine and the ortho-unsubstituted aniline—to build parallel libraries. The scaffold has known affinity for both aminergic GPCRs (e.g., alpha-1 adrenergic receptors) and TRPML channels, making it ideal for fragment-based screening approaches aiming to dial out one activity while enhancing the other [3].

Quote Request

Request a Quote for 2-[4-(2-Methoxyphenyl)-1-piperazinyl]aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.